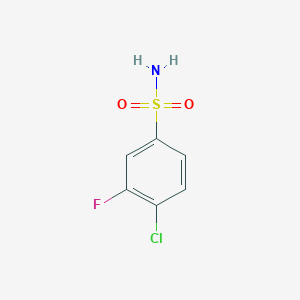

4-Chloro-3-fluorobenzenesulfonamide

CAS No.: 942035-78-1

Cat. No.: VC8361715

Molecular Formula: C6H5ClFNO2S

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942035-78-1 |

|---|---|

| Molecular Formula | C6H5ClFNO2S |

| Molecular Weight | 209.63 |

| IUPAC Name | 4-chloro-3-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) |

| Standard InChI Key | DMKAKLSLWSJYKB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of 4-chloro-3-fluorobenzenesulfonamide is C₆H₅ClFNO₂S, with a molar mass of 209.63 g/mol. Its structure consists of a benzene ring with:

-

Chlorine at the para position (C4)

-

Fluorine at the meta position (C3)

-

A sulfonamide group (-SO₂NH₂) at the ortho position (C1)

The electron-withdrawing effects of the halogens and sulfonamide group influence the compound’s reactivity and solubility. Comparative data from similar compounds suggest a melting point range of 120–140°C and moderate water solubility (~200–300 mg/L at 25°C) .

Table 1: Comparative Properties of Halogenated Benzenesulfonamides

Synthesis and Reaction Pathways

Halogenation and Sulfonation Strategies

The synthesis of 4-chloro-3-fluorobenzenesulfonamide likely involves sequential halogenation and sulfonation steps. A plausible route, inferred from analogous protocols , proceeds as follows:

-

Chlorosulfonation: Treating 3-fluorobenzene with chlorosulfonic acid introduces the sulfonyl chloride group.

-

Ammonolysis: Reacting the intermediate sulfonyl chloride with aqueous ammonia yields the sulfonamide.

-

Halogenation: Electrophilic substitution introduces chlorine at the 4-position using Cl₂ or a chlorinating agent.

Alternative methods may employ directed ortho-metallation or transition metal-catalyzed cross-coupling reactions to install halogens selectively .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise positioning of halogens to avoid isomers.

-

Stability: The sulfonamide group may hydrolyze under acidic or basic conditions, necessitating pH-controlled environments .

Physicochemical Properties

Solubility and Stability

The compound’s solubility in organic solvents (e.g., dimethylformamide, acetonitrile) is higher than in water due to its aromatic and halogenated nature. Stability studies on similar sulfonamides suggest decomposition temperatures above 200°C.

Spectroscopic Data

While experimental spectra for 4-chloro-3-fluorobenzenesulfonamide are unavailable, its analogs provide reference benchmarks:

-

IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) .

-

NMR: Expected aromatic proton signals between δ 7.2–8.0 ppm (CDCl₃), with coupling patterns reflecting meta- and para-substituents.

Biological and Industrial Applications

Antimicrobial Activity

Sulfonamides are renowned for inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Although 4-chloro-3-fluorobenzenesulfonamide’s efficacy remains untested, structural analogs exhibit IC₅₀ values of 0.5–5 μM against DHPS, suggesting potential as a antimicrobial agent.

Chemical Intermediate

The compound may serve as a precursor for:

-

Azo dyes: Sulfonamide groups enhance water solubility and binding affinity to fabrics .

-

Pharmaceuticals: Halogenated sulfonamides are explored as carbonic anhydrase inhibitors for glaucoma treatment.

Research Gaps and Future Directions

Despite its theoretical promise, experimental data on 4-chloro-3-fluorobenzenesulfonamide remains scarce. Priority research areas include:

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

Biological Screening: Evaluating toxicity and efficacy against resistant bacterial strains.

-

Material Science Applications: Investigating its use in polymer synthesis or corrosion inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume